molecular formula C23H20N2 B1268529 4-Methyl-1-trityl-1H-imidazole CAS No. 82594-80-7

4-Methyl-1-trityl-1H-imidazole

Cat. No.: B1268529
CAS No.: 82594-80-7
M. Wt: 324.4 g/mol
InChI Key: GDROHFZOCLUMKN-UHFFFAOYSA-N
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Description

4-Methyl-1-trityl-1H-imidazole is a substituted imidazole compound characterized by the presence of a trityl group at the nitrogen atom and a methyl group at the fourth position of the imidazole ring. Imidazoles are a class of heterocyclic compounds that play a crucial role in various biological and chemical processes due to their unique structural and electronic properties.

Biochemical Analysis

Biochemical Properties

4-Methyl-1-trityl-1H-imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby altering their activity. This interaction can affect the enzyme’s ability to catalyze reactions, leading to changes in metabolic pathways. Additionally, this compound can interact with proteins involved in signal transduction, potentially modulating cellular responses to external stimuli .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, it has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, it can activate or inhibit specific signaling cascades, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound may affect cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can induce conformational changes in the target molecules, affecting their activity and interactions with other biomolecules. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exert beneficial effects, such as modulating enzyme activity or enhancing cellular responses. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These alterations can have downstream effects on cellular metabolism and overall physiological function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can affect the accumulation and distribution of this compound, influencing its overall activity and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with target biomolecules and modulate its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-trityl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylimidazole with trityl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1-trityl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The methyl group at the fourth position can be oxidized to form a carboxylic acid derivative.

    Reduction: The trityl group can be reduced to form the corresponding imidazole derivative.

    Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of 4-carboxy-1-trityl-1H-imidazole.

    Reduction: Formation of 4-methyl-1H-imidazole.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-1-trityl-1H-imidazole has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Comparison with Similar Compounds

    4-Methylimidazole: Lacks the trityl group, making it less lipophilic and potentially less bioactive.

    1-Tritylimidazole: Lacks the methyl group, which may affect its reactivity and biological properties.

    4,5-Diphenyl-1H-imidazole: Contains phenyl groups instead of a trityl group, leading to different electronic and steric effects.

Uniqueness: 4-Methyl-1-trityl-1H-imidazole is unique due to the presence of both the trityl and methyl groups, which confer distinct chemical and biological properties. The trityl group enhances lipophilicity and stability, while the methyl group can influence the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

4-methyl-1-tritylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2/c1-19-17-25(18-24-19)23(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDROHFZOCLUMKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347141
Record name 4-Methyl-1-trityl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82594-80-7
Record name 4-Methyl-1-trityl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Methyl-1H-imidazole (36.53 mmol, 1 eq) of was dissolved in 120 mL of dimethylformamide, triethylamine (73.06 mmol, 2 eq.) and chlorotriphenylmethane (40.1 mmol, 1.1 eq) where added. The mixture was stirred for 3.5 h. The precipitate filtered off and was washed by means of ice-cooled dimethylformamide (2×50 mL) and water (2×50 mL). After removal of the solvent the remaining product was dried over P4O10.
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36.53 mmol
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120 mL
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73.06 mmol
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40.1 mmol
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Synthesis routes and methods II

Procedure details

To a solution of 4-methylimidazole (20.0 g) and triethylamine (53.5 ml) in DMF (300 ml), a solution of triphenylchloromethane (71.3 g) in DMF (200 ml) was added dropwise at 0° C. under nitrogen atmosphere. After finishing the dropping, and the mixture was allowed to be at room temperature and the mixture was stirred overnight. Water was added to the mixture, and the precipitated solid was collected by filtration. The obtained solid was washed with water twice and dried under reduced pressure, to give 4-methyl-1-triphenylmethylimidazole (79.1 g) as colorless solid.
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20 g
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53.5 mL
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71.3 g
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300 mL
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200 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A suspension of triphenylmethyl chloride in anhydrous DMF (100 ml) was slowly added to a stirred solution of 4-methylimidazole (12.30 g) and triethylamine (41.8 ml) in anhydrous DMF (200 ml). After stirring the resultant slurry for ca. 3 h it was added to water (750 ml) and the solid removed by filtration. The solid was dissolved in dichloromethane (500 ml) and residual water separated. The organic solution was dried and evaporated to dryness to give the title compound as a white solid (42.7 g).
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0 (± 1) mol
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100 mL
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12.3 g
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41.8 mL
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200 mL
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750 mL
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Synthesis routes and methods V

Procedure details

A mixture of trityl chloride (17 g), triethylamine (8.5 ml), 4-methylimidazole (5 g) and toluene (40 ml) was stirred at 80° for 4 h and filtered, and the solid material was washed with toluene. It was then partitioned between water and chloroform, and the chloroform solution was separated, dried and combined with the dried toluene filtrate. The combined organic solutions were evaporated to dryness under reduced pressure, and the residue was triturated with diethyl ether to give 4-methyl-1-tritylimidazole, mp. 214°-216°.
Quantity
17 g
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8.5 mL
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5 g
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40 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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